N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
Overview
Description
N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide, also known as DPOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is not fully understood. However, studies have suggested that N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide may exert its biological effects by inhibiting certain enzymes or signaling pathways. For example, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been shown to induce apoptosis by activating caspases, which are enzymes involved in the programmed cell death pathway. N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In animal studies, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been shown to have analgesic and anti-inflammatory effects. N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has also been shown to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is its limited solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for the research on N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide. In medicine, further studies are needed to investigate the potential of N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide as an anticancer drug and to elucidate its mechanism of action. In agriculture, further studies are needed to optimize the herbicidal properties of N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide and to investigate its potential as a selective herbicide. In environmental science, further studies are needed to investigate the sensitivity and selectivity of N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide as a fluorescent probe for the detection of heavy metal ions.
In conclusion, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is needed to fully understand its potential and to develop new applications for this promising compound.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been extensively studied for its potential applications in various scientific fields. In medicine, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been investigated for its anticancer properties. Studies have shown that N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new anticancer drugs. N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has also been studied for its potential as an anti-inflammatory and analgesic agent.
In agriculture, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been investigated for its herbicidal properties. Studies have shown that N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide can inhibit the growth of various weed species, making it a potential candidate for the development of new herbicides.
In environmental science, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been studied for its potential as a fluorescent probe for the detection of heavy metal ions. Studies have shown that N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide can selectively bind to certain heavy metal ions, such as copper and mercury, and emit fluorescence, making it a useful tool for environmental monitoring.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-3-4-13(2)15(11-12)20-16(23)5-6-17-21-18(22-24-17)14-7-9-19-10-8-14/h3-4,7-11H,5-6H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBELOOKCOBZMGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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